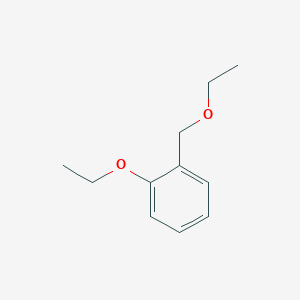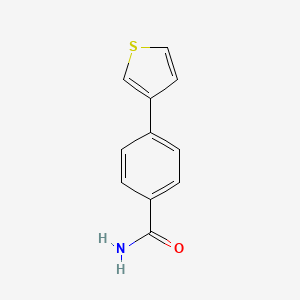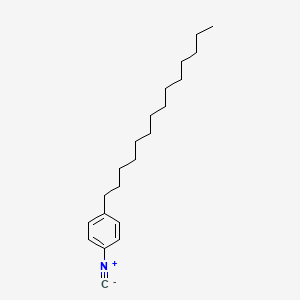
Benzene, 1-isocyano-4-tetradecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-isocyano-4-tetradecyl- is an organic compound characterized by the presence of a benzene ring substituted with an isocyano group and a tetradecyl chain. This compound is part of the isocyanide family, known for their unique reactivity and applications in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyano-4-tetradecyl- typically involves the reaction of 1-bromo-4-tetradecylbenzene with silver cyanate in the presence of a suitable solvent. The reaction proceeds under mild conditions, often at room temperature, to yield the desired isocyanide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: Benzene, 1-isocyano-4-tetradecyl- can undergo oxidation reactions, typically forming corresponding isocyanates or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.
Substitution: The isocyano group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Isocyanates or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene, 1-isocyano-4-tetradecyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-isocyano-4-tetradecyl- involves its interaction with various molecular targets. The isocyano group can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the compound can undergo various chemical transformations, impacting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- Benzene, 1-isocyano-4-methoxy-
- Benzene, 1-isocyano-4-nitro-
- Benzene, 1-isocyano-4-(trifluoromethoxy)-
Comparison: Benzene, 1-isocyano-4-tetradecyl- is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties compared to other isocyanides
Propriétés
Numéro CAS |
183667-69-8 |
|---|---|
Formule moléculaire |
C21H33N |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
1-isocyano-4-tetradecylbenzene |
InChI |
InChI=1S/C21H33N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(22-2)19-17-20/h16-19H,3-15H2,1H3 |
Clé InChI |
FWZGMZSKTQNOCU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1=CC=C(C=C1)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


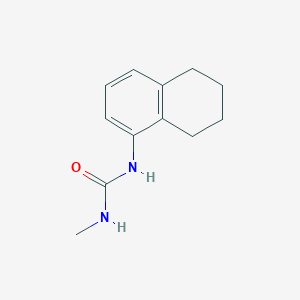
![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
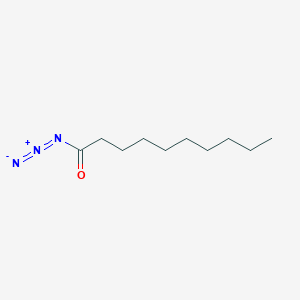


![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)

![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
